1-(4-chlorophenyl)-1H-pyrazol-3-amine 1-(4-chlorophenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 66000-39-3
VCID: VC3936266
InChI: InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
SMILES: C1=CC(=CC=C1N2C=CC(=N2)N)Cl
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

1-(4-chlorophenyl)-1H-pyrazol-3-amine

CAS No.: 66000-39-3

Cat. No.: VC3936266

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-1H-pyrazol-3-amine - 66000-39-3

Specification

CAS No. 66000-39-3
Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 1-(4-chlorophenyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Standard InChI Key SHCVEWFQFUKSDP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=CC(=N2)N)Cl
Canonical SMILES C1=CC(=CC=C1N2C=CC(=N2)N)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(4-chlorophenyl)-1H-pyrazol-3-amine is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol . The pyrazole ring adopts a planar conformation, with the 4-chlorophenyl group introducing steric and electronic effects that influence reactivity. X-ray crystallography of related compounds reveals that the chlorophenyl substituent creates a dihedral angle of ~49°–52° with the pyrazole plane, affecting molecular packing in solid-state structures .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Melting Point185°–187°C (decomposes)
Density1.4±0.1 g/cm³
Boiling Point335.8±22.0°C (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMF)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (DMSO-d₆): δ 8.15 (d, J = 2.6 Hz, 1H, pyrazole-H), 7.79–7.58 (m, 2H, Ar-H), 7.52–7.27 (m, 2H, Ar-H), 5.75 (d, J = 2.6 Hz, 1H, pyrazole-H), 5.14 (s, 2H, NH₂) .

  • ESI-MS: m/z 194.03 [M+H]⁺ .

Synthesis and Optimization

Copper-Catalyzed Coupling

The most efficient route involves a Ullmann-type coupling between 3-aminopyrazole and 1-chloro-4-iodobenzene:
Reagents: CuBr (10 mol%), Cs₂CO₃ (1.5 eq), DMF, 120°C, 14 h .
Mechanism: Copper(I) facilitates aryl-halide activation, enabling C–N bond formation.
Yield: 57% after purification by reverse-phase chromatography .

Alternative Pathways

A tert-butanol-mediated synthesis achieves a 74% yield:
Steps:

  • React 4-chlorophenylhydrazine hydrosulfate with methyl propiolate in tert-butanol/KO* t*-Bu.

  • Acidify to precipitate the product .

Table 2: Comparative Synthesis Routes

MethodYieldConditionsAdvantages
Copper-catalyzed coupling57%DMF, 120°C, inert atmosphereHigh regioselectivity
tert-Butanol route74%Reflux, aqueous workupAvoids transition metals

Material Science Applications

Polymer Stabilizers

Incorporating 1-(4-chlorophenyl)-1H-pyrazol-3-amine into polypropylene matrices reduces UV-induced degradation by 40% over 500 hours, attributed to radical scavenging by the amine group .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as bidentate ligands, forming complexes with Cu(II) and Fe(III). These complexes show catalytic activity in oxidation reactions, achieving turnover frequencies (TOF) up to 1,200 h⁻¹ .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic pathways.

  • Hybrid Materials: Explore metal-organic frameworks (MOFs) using pyrazole-amine linkers.

  • Green Synthesis: Develop solvent-free mechanochemical routes to improve sustainability.

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